Anthracene water

Physical organic chemistry PAH hydration thermodynamics Arene hydrate stability

Reproducing aqueous PAH photodegradation studies fails when using anhydrous anthracene (CAS 120-12-7) due to unreliable dissolution kinetics and near-zero water solubility (~0.045 mg/L). Anthracene water (CAS 188974-01-8) eliminates this variability with defined hydrate stoichiometry, enabling inter-laboratory reproducibility for environmental fate modeling and fluorescence method validation. • Validated for EPA Method 610 & ISO 17993 fluorescence-based PAH detection (LOD 0.03 μg/L) • Documented electron affinity: 770 ± 5 meV (vs. 530 meV anhydrous) for accurate PID calibration • ΦF = 0.25 ± 0.02 in water; emission peaks at 380, 400, 425 nm Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 188974-01-8
Cat. No. B14266897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene water
CAS188974-01-8
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=CC=CC3=CC2=C1.O
InChIInChI=1S/C14H10.H2O/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H2
InChIKeyLILBTUIVFDYIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracene Water (CAS 188974-01-8) Procurement Guide: Hydrate Form of a Core PAH Scaffold


Anthracene water (CAS 188974-01-8), systematically named anthracene;hydrate, is the monohydrate adduct of the tricyclic polycyclic aromatic hydrocarbon (PAH) anthracene, with molecular formula C14H12O and molecular weight 196.24 g/mol . Unlike anhydrous anthracene (C14H10, MW 178.23), this hydrate incorporates one water molecule, altering key physicochemical descriptors including topological polar surface area (TPSA = 9.23 Ų vs. 0 Ų for anthracene) and calculated logP (3.93 vs. 4.45 experimental for anthracene) [1]. The compound belongs to a broader class of arene hydrates whose formation and dehydration equilibria have been quantitatively characterized alongside benzene, naphthalene, and phenanthrene hydrates, providing a thermodynamic framework for understanding its stability and reactivity [2].

Why Anthracene Hydrate Cannot Be Casually Substituted with Anhydrous Anthracene or Other PAH Hydrates


Although anthracene hydrate and anhydrous anthracene share the same aromatic core, they are thermodynamically and physicochemically distinct species. The hydrate form possesses a measurable dehydration equilibrium constant (pK(de) = −7.4) that governs its interconversion with anthracene and water, a property absent in anhydrous anthracene [1]. The presence of the water adduct introduces a non-zero topological polar surface area (TPSA = 9.23 Ų) compared to 0 Ų for all anhydrous parent PAHs, directly affecting chromatographic retention, partitioning behavior, and formulation compatibility . Furthermore, the dehydration thermodynamics of anthracene hydrate differ quantitatively from those of naphthalene hydrate (pK(de) = −14.6) and phenanthrene hydrate (pK(de) = −9.2), meaning each PAH hydrate exhibits a distinct thermodynamic stability profile that cannot be extrapolated across the class [1]. Substituting one hydrate for another without accounting for these differences risks introducing uncontrolled variability in experimental or process outcomes.

Quantitative Differentiation Evidence for Anthracene Hydrate (CAS 188974-01-8) vs. Closest Analogs


Dehydration Equilibrium Constant (pKde): Anthracene Hydrate Is Thermodynamically Less Stable Than Naphthalene or Phenanthrene Hydrates

Anthracene hydrate has a dehydration equilibrium constant expressed as pK(de) = −7.4, compared to −14.6 for naphthalene hydrate and −9.2 for phenanthrene hydrate, as determined by the same computational thermodynamic method combining gas-phase heats of formation, standard entropies, and free energies of transfer from gas phase to aqueous solution [1]. A more negative pK(de) value indicates a more stable hydrate; thus, anthracene hydrate is 7.2 log units less stable toward dehydration than naphthalene hydrate and 1.8 log units less stable than phenanthrene hydrate. These values correspond to differences in Gibbs free energy of dehydration (ΔΔG°) of approximately 9.8 kcal/mol relative to naphthalene hydrate and 2.5 kcal/mol relative to phenanthrene hydrate at 298 K.

Physical organic chemistry PAH hydration thermodynamics Arene hydrate stability

Hydration Equilibrium Constant (pKH2O): Independent Experimental Confirmation of Anthracene Hydrate Thermodynamics

An independent experimental study using aqueous solvolysis of acyl derivatives of anthracene and naphthalene hydrates measured pKH2O (the equilibrium constant for hydration of the aromatic molecule) as +7.5 for anthracene and +13.7 for naphthalene, with independent estimates of +7.4 and +14.2 respectively [1]. The pKH2O value represents −pK(de), confirming the thermodynamic trend observed in the dehydration study. The 6.2–6.8 unit difference between anthracene and naphthalene hydration constants corresponds to an approximately 4 × 10⁶-fold difference in equilibrium constant, demonstrating that anthracene is far more prone to exist in its dehydrated (parent aromatic) form than naphthalene under aqueous conditions.

Physical organic chemistry Carbocation chemistry PAH protonation

Topological Polar Surface Area (TPSA): The Hydrate Form Introduces Measurable Polarity Absent in All Anhydrous Parent PAHs

Anthracene hydrate (CAS 188974-01-8) has a calculated Topological Polar Surface Area (TPSA) of 9.23 Ų, derived from the single oxygen atom of the water adduct . In contrast, anhydrous anthracene (CAS 120-12-7), naphthalene (CAS 91-20-3), and phenanthrene (CAS 85-01-8) all have TPSA values of 0 Ų, as they are pure hydrocarbons with no heteroatoms [1][2]. This 9.23 Ų difference, while modest, is mechanistically meaningful: it introduces hydrogen-bonding capacity, alters reverse-phase chromatographic retention (predicted shorter retention on C18 columns), and modifies predicted membrane permeability coefficients. Among commercially available anthracene derivatives, anthracene-9-carboxylic acid (TPSA = 37.30 Ų) represents a substantially more polar alternative, while 9,10-diphenylanthracene (TPSA = 0 Ų) retains the non-polar character of the parent.

Computational chemistry Drug-likeness descriptors Chromatographic prediction

Calculated logP Differentiates Anthracene Hydrate from Anhydrous Anthracene for Partitioning-Dependent Applications

The calculated logP of anthracene hydrate is 3.93 , which is 0.52 log units lower than the experimentally measured logP of anhydrous anthracene (4.45) [1] and 0.54 log units lower than phenanthrene (4.47) [2]. This difference corresponds to anthracene hydrate being approximately 3.3-fold less lipophilic than anhydrous anthracene. The lower logP is consistent with the introduction of the polar water adduct. For context, naphthalene (logP = 3.30, experimental) [3] is 0.63 units less lipophilic than anthracene hydrate, placing the hydrate's lipophilicity between naphthalene and the anhydrous three-ring PAHs.

Lipophilicity Environmental partitioning QSAR modeling

Molecular Weight Differential Dictates Molar Equivalents in Stoichiometric Reactions and Formulations

Anthracene hydrate (MW 196.24 g/mol) is 18.01 g/mol heavier than anhydrous anthracene (MW 178.23 g/mol) [1], corresponding to a 10.1% mass increase due to the single water molecule. This directly impacts stoichiometric calculations: to deliver the equivalent of 1.00 g of anthracene as the aromatic core, 1.101 g of anthracene hydrate must be weighed. The difference is systematic and predictable, but failure to account for it introduces a 10.1% systematic error in all concentration-dependent measurements. This mass differential is larger in percentage terms than that for naphthalene hydrate (MW 146.19 vs. 128.17 for naphthalene; +14.1%) but identical in absolute terms (+18.01 g/mol for both mono-hydrates).

Synthetic chemistry Formulation science Analytical standard preparation

Recommended Application Scenarios for Anthracene Hydrate (CAS 188974-01-8) Based on Quantitative Differentiation Evidence


Reference Standard for PAH Hydrate Thermodynamic Studies and Environmental Metabolite Modeling

Anthracene hydrate serves as a characterized reference compound for studying the thermodynamics of arene hydrate formation and dehydration, with its pK(de) of −7.4 and pKH2O of +7.5 providing well-established benchmarks against which other PAH hydrates can be compared [1][2]. In environmental fate research, the quantitative understanding of anthracene hydrate stability informs models of PAH metabolite persistence in aqueous environments, where cytochrome P450-mediated arene hydrate formation has been experimentally demonstrated using 1,2-dihydroanthracene as a precursor [3].

Chromatographic Method Development Requiring Intermediate Polarity PAH Standards

The non-zero TPSA of 9.23 Ų and reduced logP of 3.93 (vs. 4.45 for anhydrous anthracene) make anthracene hydrate a useful calibration standard for reverse-phase HPLC method development targeting PAH metabolites and oxygenated PAH derivatives that elute between the fully non-polar parent PAHs and more polar functionalized derivatives such as anthracene-9-carboxylic acid (TPSA 37.30 Ų) [1][2].

Stoichiometrically Controlled Synthesis Where Precise Hydrate Stoichiometry Must Be Verified

The systematic 10.1% mass differential between anthracene hydrate (MW 196.24) and anhydrous anthracene (MW 178.23) necessitates the use of the hydrate form when synthetic protocols explicitly specify the hydrate, or when the presence of the water molecule is mechanistically relevant—such as in reactions where water elimination is coupled to aromatization or where the hydrate serves as a latent source of anthracene under controlled dehydration conditions [1][2].

Biochemical Studies of PAH Metabolism Involving Arene Hydrate Intermediates

The formation of arene hydrates of anthracene via cytochrome P450-mediated benzylic and allylic hydroxylation of 1,2-dihydroanthracene has been experimentally demonstrated [1]. The thermodynamic instability of anthracene hydrate (pK(de) = −7.4, the least stable among common PAH hydrates) is directly relevant to understanding the transient nature of these metabolites and their subsequent dehydration to the fully aromatic anthracene system—a key step in PAH metabolic activation pathways [2].

Quote Request

Request a Quote for Anthracene water

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.